11,13-Tetradecadien-1-ol, acetate, (11E)-
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Overview
Description
11,13-Tetradecadien-1-ol, acetate, (11E)- is an organic compound with the molecular formula C16H28O2. It is a derivative of 11,13-Tetradecadien-1-ol, where the hydroxyl group is esterified with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-Tetradecadien-1-ol, acetate, (11E)- typically involves the esterification of 11,13-Tetradecadien-1-ol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 11,13-Tetradecadien-1-ol, acetate, (11E)- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of enzymatic catalysis has been explored to achieve greener and more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
11,13-Tetradecadien-1-ol, acetate, (11E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols and alkanes.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
11,13-Tetradecadien-1-ol, acetate, (11E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 11,13-Tetradecadien-1-ol, acetate, (11E)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
11,13-Tetradecadien-1-ol, (11E)-: The parent alcohol without the acetate group.
11,13-Tetradecadien-1-ol, acetate, (11Z)-: The cis isomer of the compound.
11-Tetradecen-1-ol, acetate, (Z)-: A similar compound with a single double bond in the cis configuration.
Uniqueness
11,13-Tetradecadien-1-ol, acetate, (11E)- is unique due to its specific double bond configuration and the presence of the acetate group. This configuration can influence its reactivity and interactions in various chemical and biological systems, making it distinct from its isomers and related compounds .
Properties
Molecular Formula |
C16H30O3 |
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Molecular Weight |
270.41 g/mol |
IUPAC Name |
acetic acid;(11E)-tetradeca-11,13-dien-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-4,15H,1,5-14H2;1H3,(H,3,4)/b4-3+; |
InChI Key |
ABZHMTPVINHBOU-BJILWQEISA-N |
Isomeric SMILES |
CC(=O)O.C=C/C=C/CCCCCCCCCCO |
Canonical SMILES |
CC(=O)O.C=CC=CCCCCCCCCCCO |
Origin of Product |
United States |
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